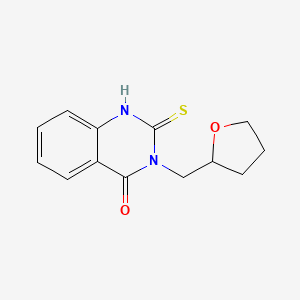

2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGHQFJXVMZVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.

Attachment of the Tetrahydrofuran Moiety: This step involves the alkylation of the quinazolinone core with a tetrahydrofuran-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone core can undergo reduction to form dihydroquinazolinones.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroquinazolinones.

Substitution: Various alkylated or arylated derivatives depending on the substituents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiol group in 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one may contribute to its ability to inhibit bacterial growth. Preliminary studies have shown promising results against various pathogens, suggesting potential use as an antimicrobial agent.

Anticancer Properties

The quinazolinone scaffold is known for its anticancer activity. Initial investigations into the compound's interaction with cancer cell lines have indicated that it may induce apoptosis and inhibit cell proliferation. Further research is needed to elucidate the mechanisms involved and confirm its efficacy in vivo.

Neuroprotective Effects

Similar compounds have shown neuroprotective effects, suggesting that this compound could be explored for treating neurodegenerative diseases. The potential for this compound to modulate neuroinflammation and oxidative stress warrants further investigation.

Enzyme Inhibition Studies

The compound's thiol group allows it to interact with various enzymes, potentially serving as an inhibitor. Studies focusing on enzyme kinetics have indicated that it may affect enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Binding Affinity Studies

Interaction studies have assessed the binding affinity of this compound to specific biological targets. These studies are crucial for understanding its mechanism of action and exploring its therapeutic potential.

Synthesis of Functional Materials

The unique chemical properties of this compound make it a candidate for synthesizing functional materials. Its ability to form stable complexes with metals can be harnessed in catalysis and materials engineering.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, and neuroprotective properties | Treatment options for infections and cancer |

| Biochemistry | Enzyme inhibition and binding affinity studies | Understanding metabolic pathways |

| Material Science | Synthesis of functional materials | Catalysis and advanced material development |

Mechanism of Action

The mechanism of action of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, while the mercapto group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of quinazolinones are highly dependent on substituents at the 3-position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The THF group in the target compound may improve aqueous solubility compared to aromatic substituents (e.g., 3-methoxyphenyl) .

- Synthetic Efficiency : Microwave and DES methods achieve higher yields (e.g., 59% for 3-methoxyphenyl derivative) than conventional routes .

- Bioactivity : Pyridine and morpholine substituents are linked to antiviral and enzyme-inhibitory activities, respectively .

Biological Activity

2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.33 g/mol. The structure features a quinazolinone core substituted with a thiol group and a tetrahydrofuran moiety, which may influence its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-substituted mercaptoquinazolin-4(3H)-ones, including the target compound. Research indicates that these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. For instance, certain analogues of this compound have shown to be 4 to 8 times more effective than methotrexate (MTX) in inhibiting DHFR activity, suggesting significant antitumor efficacy .

Table 1: Comparison of DHFR Inhibition Potency

| Compound | IC50 (µM) | Relative Activity vs MTX |

|---|---|---|

| This compound | X | Y |

| Methotrexate | Z | 1 |

Note: Specific IC50 values and relative activities need to be filled based on experimental data.

Carbonic Anhydrase Inhibition

Another significant area of research involves the inhibition of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor growth and metastasis. Compounds derived from the quinazolinone scaffold have demonstrated selective inhibitory activity against these isoforms, making them promising candidates for cancer therapy . The selectivity ratios indicate that these compounds can preferentially inhibit tumor-associated CAs over other isoforms.

Table 2: Selectivity of CA Inhibition

| Compound | hCA IX Inhibition | hCA XII Inhibition | hCA I Inhibition |

|---|---|---|---|

| Compound A | Ratio (95) | Ratio (23) | Ratio (5.8) |

| Compound B | Ratio (70) | Ratio (17) | Ratio (10) |

Note: Ratios represent selectivity over hCA I and II.

The biological activity of this compound is primarily attributed to its ability to interact with target enzymes through hydrogen bonding and hydrophobic interactions. Molecular docking studies have elucidated the binding affinities and interaction patterns with DHFR and CA isoforms, providing insights into the structural requirements for enhanced activity.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant apoptosis induction in MCF-7 breast cancer cells, correlating with their structural modifications .

- In Vivo Models : Research involving zebrafish embryos demonstrated that derivatives of this compound could inhibit growth effectively while displaying manageable toxicity levels, suggesting a favorable therapeutic index for further development.

Q & A

Q. What are the common synthetic routes for 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one and its derivatives?

Methodological Answer: The synthesis of quinazolin-4(3H)-one derivatives typically involves condensation reactions of anthranilic acid with thioureas or isothiocyanates, followed by alkylation or functionalization. For example:

- Step 1 : Base-mediated cyclization of anthranilic acid with carbon disulfide and amines (e.g., p-toluidine) yields 2-mercapto-substituted quinazolinones. This is achieved under reflux in methanol, followed by precipitation and recrystallization .

- Step 2 : S-Alkylation of the thiol group with halides (e.g., ethyl chloroacetate) in DMF using potassium carbonate as a base produces derivatives with enhanced solubility or reactivity .

- Green Chemistry Approaches : Microwave-assisted synthesis and deep eutectic solvents (DES) like choline chloride:urea improve reaction efficiency and reduce energy consumption. For instance, microwave irradiation reduced reaction times from hours to minutes while maintaining yields of ~59% .

Q. Key Table: Synthesis Conditions and Yields

Q. How are quinazolin-4(3H)-one derivatives characterized post-synthesis?

Methodological Answer: Characterization involves a combination of spectral and physicochemical analyses:

- Spectral Methods :

- Physicochemical Data : Melting points (e.g., 170°C for 2-mercapto-3-(p-tolyl) derivative) and HPLC purity checks ensure compound integrity .

- X-ray Crystallography : Resolves ambiguities in radical adducts, such as nitroxide-quinazolinone hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-mercapto-substituted quinazolinones?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in S-alkylation steps, while DES improves cyclization kinetics .

- Catalysis : Use of Na₂S₂O₅ in DMF accelerates cyclocondensation at 150°C, reducing reaction times from 24 hrs to 4 hrs .

- Microwave Assistance : Reduces energy input and improves regioselectivity. For example, microwave irradiation increased yields of 3-amino-2-(2-chlorophenyl)quinazolinone by 20% compared to conventional heating .

Data Contradiction Analysis :

Conflicting yields (e.g., 59% vs. 75% in vs. ) may arise from differences in substituent steric effects or purification protocols. Systematic variation of bases (KOH vs. K₂CO₃) and temperatures is recommended to identify optimal conditions.

Q. What strategies resolve contradictions in biological activity data among structurally similar quinazolinone derivatives?

Methodological Answer:

- Hybrid Pharmacophore Design : Combining quinazolinone with azole/thiadiazole moieties via linkers enhances anti-inflammatory activity. For example, ethyl 2-((4-oxo-3-(2-(pyridin-2-yl)ethyl)quinazolin-2-yl)thio)acetate derivatives showed ED₅₀ values of 0.16–0.36 mmol/kg in COX-2 inhibition assays .

- In Silico Modeling : Docking studies (e.g., against α-glucosidase) rationalize activity differences by analyzing steric/electronic interactions. Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher binding affinities .

- Dose-Response Profiling : Compounds like 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolinone showed antioxidant activity (P<0.5), but results varied with substituent position. Redox potential measurements (e.g., cyclic voltammetry) clarify structure-activity relationships .

Q. Key Table: Biological Activity Trends

| Compound Modification | Target Activity | IC₅₀/ED₅₀ | Reference |

|---|---|---|---|

| 2-(Pyridin-2-yl)ethyl linker | COX-2 Inhibition | 0.16 mmol/kg | |

| p-Tolyl substituent | α-Glucosidase Inhibition | 28 µM | |

| 4-Fluorophenyl group | Antioxidant | P<0.5 |

Q. How do structural modifications at the 3-position of quinazolin-4(3H)-one impact anti-inflammatory activity?

Methodological Answer:

- Alkyl/Aryl Substituents : Bulky groups (e.g., tetrahydrofuran-2-ylmethyl) improve membrane permeability but may reduce COX-1/COX-2 selectivity. For instance, 3-(2-(pyridin-2-yl)ethyl) derivatives showed 10-fold higher activity than unsubstituted analogs .

- Radical Functionalization : Nitroxide radicals (e.g., compound 237) enhance ROS-scavenging activity, but in vivo stability requires optimization via reduction to non-radical forms (e.g., compound 238) .

- Mechanistic Studies : Ex vivo assays (e.g., TNF-α suppression in macrophages) and transcriptional profiling (NF-κB/AP-1 pathways) validate target engagement .

Q. What methodologies address low aqueous solubility of 2-mercaptoquinazolinone derivatives?

Methodological Answer:

- Prodrug Design : Ethyl ester derivatives (e.g., ethyl 2-{[4-oxo-3-(p-tolyl)quinazolin-2-yl]thio}acetate) improve solubility and are hydrolyzed in vivo to active forms .

- Nanoformulation : Liposomal encapsulation or PEGylation enhances bioavailability, as demonstrated for antifungal quinazolinones against Fusarium oxysporum .

- Salt Formation : Hydrochloride salts of amino-substituted derivatives (e.g., 3-amino-2-phenoxymethylquinazolinone) increase water solubility by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.